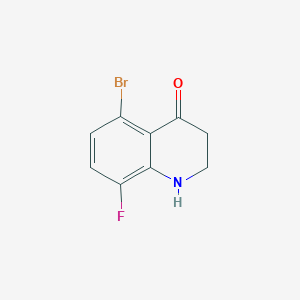![molecular formula C7H8ClF2NO2 B12848002 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone is a synthetic organic compound with the molecular formula C7H8ClF2NO2 It is characterized by the presence of a 2-azetidinone ring substituted with a chloro(difluoro)acetyl group and two methyl groups
Méthodes De Préparation
The synthesis of 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone typically involves the reaction of 4,4-dimethyl-2-azetidinone with chloro(difluoro)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)acetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the chloro(difluoro)acetyl group and formation of corresponding carboxylic acids or amides.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
Industry: Used in the development of specialty chemicals and materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone involves its interaction with molecular targets such as enzymes or receptors. The chloro(difluoro)acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone can be compared with other azetidinone derivatives, such as:
1-[Fluoroacetyl]-4,4-dimethyl-2-azetidinone: Similar structure but with a fluoroacetyl group instead of chloro(difluoro)acetyl. This compound may have different reactivity and biological activity.
1-[Bromoacetyl]-4,4-dimethyl-2-azetidinone: Contains a bromoacetyl group, which can lead to different substitution reactions and biological interactions.
1-[Acetyl]-4,4-dimethyl-2-azetidinone: Lacks halogen atoms, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H8ClF2NO2 |
|---|---|
Poids moléculaire |
211.59 g/mol |
Nom IUPAC |
1-(2-chloro-2,2-difluoroacetyl)-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C7H8ClF2NO2/c1-6(2)3-4(12)11(6)5(13)7(8,9)10/h3H2,1-2H3 |
Clé InChI |
BQSMETGHIITBJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N1C(=O)C(F)(F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


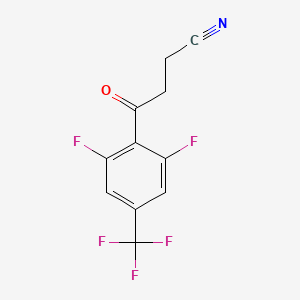


![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)

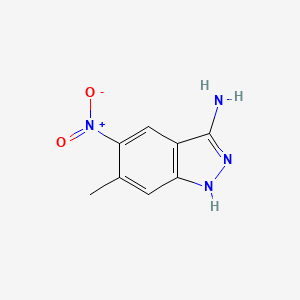
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
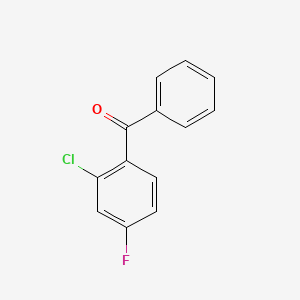
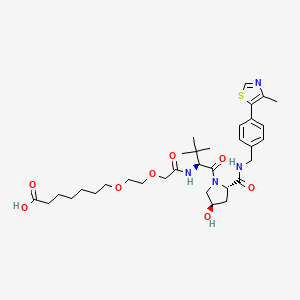
![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
